molecular formula C15H13FO4 B6402693 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261928-05-5

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6402693
CAS RN: 1261928-05-5
M. Wt: 276.26 g/mol
InChI Key: SMCPEXDLLFBVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% (4FMB) is an organic compound derived from benzene and fluorine, and is a derivative of benzoic acid. It has a variety of uses, including as a synthetic intermediate in organic synthesis reactions, as a reagent in drug synthesis, and as a pharmaceutical intermediate for the synthesis of drugs and other compounds. 4FMB is also used in laboratory experiments and research, as it has a number of unique properties that make it a useful tool for researchers.

Mechanism of Action

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% acts as a catalyst in organic synthesis reactions, and it can also be used as a reagent in drug synthesis. In addition, 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to act as a proton acceptor, meaning that it can accept hydrogen atoms from other molecules and form new bonds. This property makes 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% a useful tool in the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In laboratory experiments, 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to act as a proton acceptor and to increase the rate of organic synthesis reactions. In addition, 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory properties, and it has been used as a reagent in the synthesis of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its ability to act as a proton acceptor and increase the rate of organic synthesis reactions. However, 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% also has some limitations. It is not stable in aqueous solutions, and it can be difficult to remove from the reaction mixture. In addition, 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% is not suitable for use in reactions involving high temperatures, as it can decompose at temperatures above 150°C.

Future Directions

The potential future directions for 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis. In addition, further research into the stability of 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% in aqueous solutions and its ability to be removed from the reaction mixture could lead to new and improved laboratory experiments. Finally, further research into the use of 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% in reactions involving high temperatures could lead to new and improved synthetic methods.

Synthesis Methods

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized by various methods, including by the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-methoxybenzoic acid in a solvent such as acetic acid. Other methods include the reaction of 3-fluoro-4-methoxyphenol with 2-methoxybenzoic acid in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% has a number of applications in scientific research. It is used as a reagent in organic synthesis reactions, as a starting material for the synthesis of drugs and other compounds, and as a pharmaceutical intermediate. In addition, 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% is used in laboratory experiments and research, as it has a number of unique properties that make it a useful tool for researchers.

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-6-4-9(7-12(13)16)10-3-5-11(15(17)18)14(8-10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCPEXDLLFBVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690165
Record name 3'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-05-5
Record name 3'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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